
Antitumor agent-85
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antitumor agent-85 is a promising compound in the field of cancer research. It has shown significant potential in inhibiting the growth of various cancer cells. This compound is part of a broader class of antitumor agents that are being studied for their ability to target and destroy cancer cells while minimizing damage to healthy cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-85 involves several steps, including the formation of key intermediates and the final product. The synthetic route typically starts with the preparation of a precursor molecule, which undergoes a series of chemical reactions to form the final compound. Common reaction conditions include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities. The process involves strict quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Antitumor agent-85 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have enhanced or modified biological activity. These derivatives are often studied for their potential use in cancer therapy.
Applications De Recherche Scientifique
Antitumor agent-85 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of antitumor activity and to develop new synthetic methods for related compounds.
Biology: Researchers study its effects on cancer cell lines to understand its mechanism of action and to identify potential biomarkers for response.
Medicine: It is being investigated in preclinical and clinical trials for its potential use as a cancer therapeutic. Its ability to selectively target cancer cells makes it a promising candidate for combination therapies.
Industry: this compound is used in the development of new drug formulations and delivery systems to improve the efficacy and safety of cancer treatments.
Mécanisme D'action
The mechanism of action of Antitumor agent-85 involves its interaction with specific molecular targets within cancer cells. It binds to these targets and disrupts critical cellular processes, leading to cell death. The pathways involved include the inhibition of cell division, induction of apoptosis (programmed cell death), and interference with cellular signaling pathways that promote cancer cell survival and proliferation.
Comparaison Avec Des Composés Similaires
Antitumor agent-85 is compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Paclitaxel: A well-known antitumor agent that stabilizes microtubules and prevents cell division.
Vincristine: Another antitumor agent that inhibits microtubule formation and disrupts cell division.
Camptothecin: A compound that inhibits topoisomerase I, leading to DNA damage and cell death.
This compound stands out due to its unique mechanism of action and its ability to selectively target cancer cells with minimal effects on healthy cells. This makes it a valuable addition to the arsenal of antitumor agents being developed for cancer therapy.
Propriétés
Formule moléculaire |
C24H33N7 |
|---|---|
Poids moléculaire |
419.6 g/mol |
Nom IUPAC |
4-N-[3-(diethylamino)propyl]-6-methyl-2-N-(4-methyl-8,9-dihydro-7H-cyclopenta[h]quinazolin-2-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C24H33N7/c1-5-31(6-2)14-8-13-25-21-15-16(3)26-23(28-21)30-24-27-17(4)19-12-11-18-9-7-10-20(18)22(19)29-24/h11-12,15H,5-10,13-14H2,1-4H3,(H2,25,26,27,28,29,30) |
Clé InChI |
CITLEDRBKUXJGR-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCNC1=NC(=NC(=C1)C)NC2=NC(=C3C=CC4=C(C3=N2)CCC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


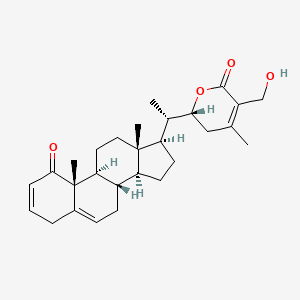
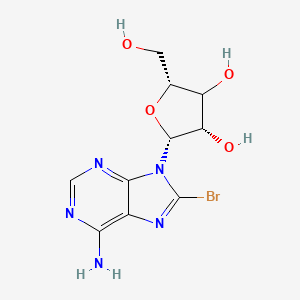
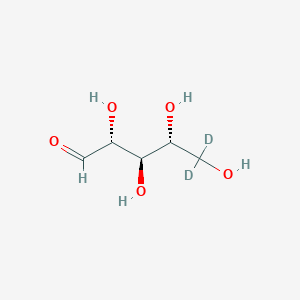
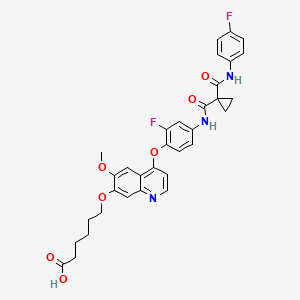
![1-[(2R)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139431.png)

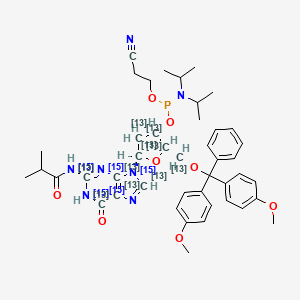
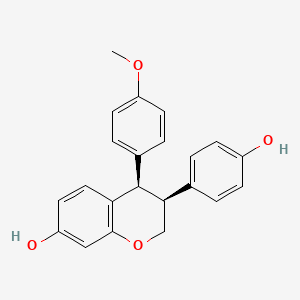
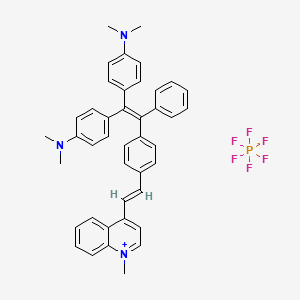

![methyl 6-[3-[[N'-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]carbamimidoyl]amino]propylcarbamoylamino]-4-hydroxynaphthalene-2-carboxylate](/img/structure/B15139498.png)
![S-[(E)-4-[(7S,10S)-4,4-dimethyl-2,5,8,12-tetraoxo-7-propan-2-yl-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-dien-10-yl]but-3-enyl] (2S)-2-amino-3-methylbutanethioate](/img/structure/B15139504.png)

![1-[6-(Diethoxyphosphinyl)-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil](/img/structure/B15139516.png)
